molecular formula C10H11ClN2O2 B12940703 5-(5-Chloro-1-methyl-1H-imidazol-2-yl)cyclohexane-1,3-dione

5-(5-Chloro-1-methyl-1H-imidazol-2-yl)cyclohexane-1,3-dione

Cat. No.: B12940703
M. Wt: 226.66 g/mol
InChI Key: FVAWDXDPXGQWQX-UHFFFAOYSA-N
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Description

5-(5-Chloro-1-methyl-1H-imidazol-2-yl)cyclohexane-1,3-dione is a compound that features an imidazole ring substituted with a chlorine atom and a methyl group, attached to a cyclohexane-1,3-dione moiety. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Chloro-1-methyl-1H-imidazol-2-yl)cyclohexane-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a chlorinated imidazole derivative with a cyclohexane-1,3-dione precursor in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

5-(5-Chloro-1-methyl-1H-imidazol-2-yl)cyclohexane-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(5-Chloro-1-methyl-1H-imidazol-2-yl)cyclohexane-1,3-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-(5-Chloro-1-methyl-1H-imidazol-2-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-Chloro-1-methyl-1H-imidazol-2-yl)cyclohexane-1,3-dione is unique due to its combined imidazole and cyclohexane-1,3-dione structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H11ClN2O2

Molecular Weight

226.66 g/mol

IUPAC Name

5-(5-chloro-1-methylimidazol-2-yl)cyclohexane-1,3-dione

InChI

InChI=1S/C10H11ClN2O2/c1-13-9(11)5-12-10(13)6-2-7(14)4-8(15)3-6/h5-6H,2-4H2,1H3

InChI Key

FVAWDXDPXGQWQX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1C2CC(=O)CC(=O)C2)Cl

Origin of Product

United States

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